Methyl 2-chloro-4-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2-chloro-4-(trifluoromethyl)nicotinic acid. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and controlled environments helps in maintaining consistent quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methyl 2-methoxy-4-(trifluoromethyl)nicotinate .
Scientific Research Applications
Methyl 2-chloro-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
- Methyl 6-chloro-4-(trifluoromethyl)nicotinate
Comparison: Methyl 2-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chloro group can significantly affect the compound’s reactivity and its interaction with biological targets .
Properties
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASGHWJBUNFFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593230 |
Source
|
Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196708-48-2 |
Source
|
Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.